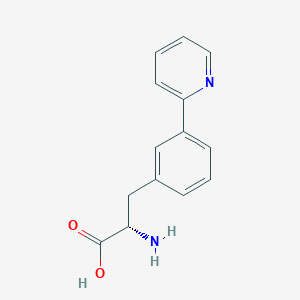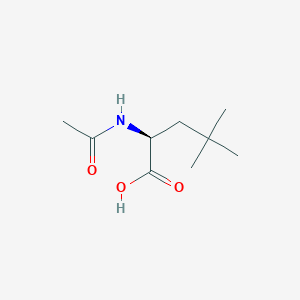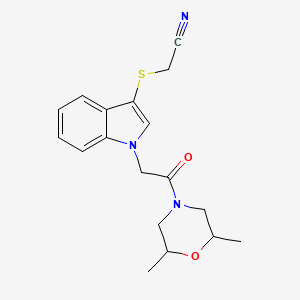
4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O and its molecular weight is 427.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has led to the synthesis of various naphthyridine derivatives, demonstrating significant antibacterial activity. The synthesis process involves the modification of naphthyridine structures to enhance their antibacterial efficacy. Notably, pyridonecarboxylic acids, including analogs structurally related to 4-((4-bromo-3-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antibacterial properties, showing promising results against a range of bacterial strains (Egawa et al., 1984).
Chemical Synthesis and Characterization
The study of naphthyridine derivatives extends to the exploration of novel synthetic routes and the characterization of their chemical structures. Efforts to synthesize new compounds from aminonaphthyridinones have resulted in the creation of unique heterocyclic systems. These synthetic endeavors contribute to the broader understanding of naphthyridine chemistry and its potential applications in various scientific fields (Deady & Devine, 2006).
Inhibition of Gastric H+,K+-ATPase
Research into 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, which are structurally related to the compound , has explored their potential as reversible inhibitors of gastric H+,K+-ATPase. This line of investigation highlights the therapeutic potential of naphthyridine derivatives in treating conditions associated with gastric acid secretion. However, the specific compounds studied did not demonstrate a pharmacologically relevant level of inhibitory potency, indicating the need for further structural optimization (Björk et al., 1996).
Electrogenerated Chemiluminescence Derivatization
The derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection highlights another scientific application of naphthyridine derivatives. This method, utilizing related compounds, enhances the sensitivity and selectivity of carboxylic acid detection, showcasing the compound's utility in analytical chemistry (Morita & Konishi, 2002).
Cytotoxic Activity and DNA Binding
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including those related to the compound in focus, have shown potent cytotoxicity against various cancer cell lines. This research underlines the potential of naphthyridine derivatives in the development of new chemotherapeutic agents. Furthermore, studies on DNA interaction and docking highlight the molecular mechanisms underlying their cytotoxic effects, providing insights into their mode of action at the cellular level (Deady et al., 2005; Deady et al., 2003).
Propriétés
IUPAC Name |
4-(4-bromo-3-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJTGCMBBINFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Br)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2524161.png)

![9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524164.png)


![6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2524169.png)



![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2524175.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)

